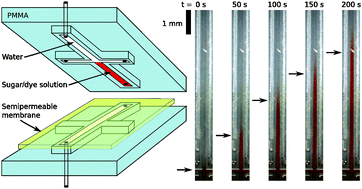Osmotically driven flows in microchannels separated by a semipermeable membrane
Lab on a Chip Pub Date: 2009-04-20 DOI: 10.1039/B818937D
Abstract
We have fabricated lab-on-a-chip systems with microchannels separated by integrated membranes allowing for osmotically driven microflows. We have investigated these flows experimentally by studying the dynamics and structure of the front of a sugar solution travelling in 200 µm wide and 50–200 µm deep microchannels. We find that the sugar front travels at a constant speed, and that this speed is proportional to the concentration of the sugar solution and inversely proportional to the depth of the channel. We propose a theoretical model, which, in the limit of low axial flow resistance, predicts that the sugar front should indeed travel with a constant velocity. The model also predicts an inverse relationship between the depth of the channel and the speed, and a linear relation between the sugar concentration and the speed. We thus find good qualitative agreement between the experimental results and the predictions of the model. Our motivation for studying osmotically driven microflows is that they are believed to be responsible for the translocation of sugar in plants through the phloem sieve element cells. Also, we suggest that osmotic elements can act as on-chip integrated pumps with no movable parts in lab-on-a-chip systems.

Recommended Literature
- [1] An on-demand and on-site shape-designable mineralized hydrogel with calcium supply and inflammatory warning properties for cranial repair applications†
- [2] Exploring thermodynamic stability of the stalk fusion-intermediate with three-dimensional self-consistent field theory calculations
- [3] Nitrate ion photochemistry at interfaces: a new mechanism for oxidation of α-pinene
- [4] Stability towards the gastrointestinal simulated digestion and bioactivity of PAYCS and its digestive product PAY with cognitive improving properties
- [5] In vivo metal selectivity of metal-dependent biosynthesis of cobalt-type nitrile hydratase in Rhodococcus bacteria: a new look at the nitrile hydratase maturation mechanism?†
- [6] Indolylbenzothiadiazoles with varying substituents on the indole ring: a systematic study on the self-recovering mechanochromic luminescence†
- [7] Polydopamine-wrapped carbon nanotubes to improve the corrosion barrier of polyurethane coating
- [8] Construction of carbon quantum dots/single crystal TiO2 nanosheets with exposed {001} and {101} facets and their visible light driven catalytic activity
- [9] Gas-phase peptide sequencing by TEMPO-mediated radical generation
- [10] Bridgman growth and electrical properties of Nd-doped PMN–PT single crystal with ultrahigh piezoelectricity










